molecular formula C20H20N4OS B11251600 3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B11251600
M. Wt: 364.5 g/mol
InChI Key: YIKGUXZUJUBLEC-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole ring fused with a triazole ring, which is further substituted with ethoxyphenyl and ethylsulfanyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-ethoxyphenylhydrazine and ethyl isothiocyanate can yield an intermediate, which upon further cyclization with indole-3-carboxaldehyde under acidic conditions, forms the desired triazole-indole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can lead to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar aromatic substitution pattern.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with tricyclic fused ring systems.

Uniqueness

3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and ethylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H20N4OS/c1-3-25-15-11-9-14(10-12-15)24-19(22-23-20(24)26-4-2)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3

InChI Key

YIKGUXZUJUBLEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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